
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Probes for Zn(II) Detection
A study on analogues of a Zinquin-related fluorophore, including 2-methylquinolin-8-yl 4-methoxybenzenesulfonate, highlights its application in the development of specific fluorophores for Zn(II). The compounds exhibit a bathochromic shift in UV/visible spectra with Zn(II), forming fluorescent complexes, indicating potential for Zn(II) sensing in biochemical assays. The 4-methoxy derivative forms a significantly more fluorescent complex than Zinquin ester, suggesting its superior utility as a fluorescent probe for zinc (Kimber et al., 2003).
Antimicrobial Applications
Another study synthesizes novel derivatives, exploring their antimicrobial properties. These derivatives demonstrate higher antimicrobial activity compared to their parent compounds, suggesting their potential in developing new antimicrobial agents. This includes the study of compounds like 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its oxinates against various bacterial and fungal strains, showcasing the potential of these derivatives in antimicrobial therapy (Vanparia et al., 2010).
Synthetic and Crystallographic Studies
Research on the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate presents methods relevant to creating 2-methylquinolin-8-yl derivatives, contributing to synthetic chemistry and offering insights into their crystal structures and properties. This work provides foundational knowledge for further chemical manipulation and application of such compounds (Kovalenko et al., 2019).
Antimicrobial and Antioxidant Potential
Further exploration of quinazolinone derivatives, including the synthesis and antimicrobial activity evaluation, underlines the broad spectrum of biological activities of this compound analogues. These studies not only confirm their antimicrobial efficacy but also open avenues for their use as antioxidants, showcasing their versatility in pharmaceutical applications (Habib et al., 2013).
Nonlinear Optical Properties for THz Generation
Investigations into the nonlinear optical properties of quinolinium derivatives, including this compound, reveal their potential in terahertz (THz) wave generation and optical applications. These properties are crucial for the development of materials for THz technology, indicating the compound's applicability in advanced optical systems and materials science (Lee et al., 2013).
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to interact with various biological targets . For instance, N-(QUINOLIN-8-YL)METHANESULFONAMIDE, a related compound, has been reported to target Methionine aminopeptidase in Escherichia coli .
Mode of Action
It’s worth noting that quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
Quinoline derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s bioavailability .
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSJOAGDKXWFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
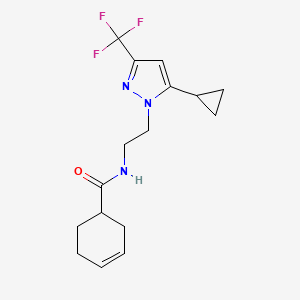
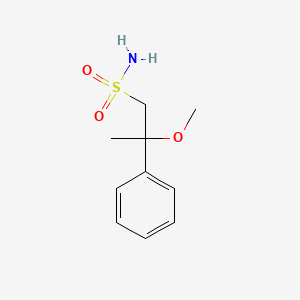
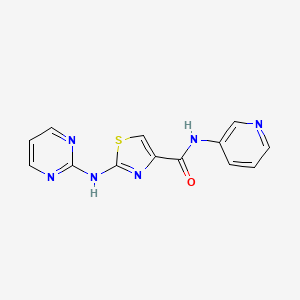

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2875000.png)
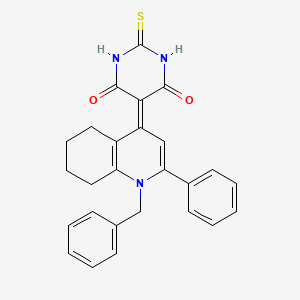
![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide](/img/structure/B2875004.png)
![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)
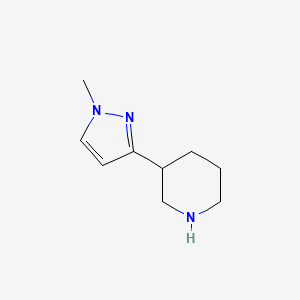
![2,4-Dimethyl-6-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]pyrimidine](/img/structure/B2875009.png)
![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

